5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine

Lipophilicity XLogP3 Solubility

5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine (CAS 1982241-78-0) is a fluorinated indazole derivative featuring a partially saturated 3a,7a-dihydro core, a trifluoromethoxy substituent at the 5-position, and a free 3-amine group. The compound belongs to the aminoindazole class, which is widely recognized as a privileged scaffold in kinase inhibitor drug discovery due to its ability to act as a hinge-binding motif.

Molecular Formula C8H8F3N3O
Molecular Weight 219.167
CAS No. 1982241-78-0
Cat. No. B2477115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine
CAS1982241-78-0
Molecular FormulaC8H8F3N3O
Molecular Weight219.167
Structural Identifiers
SMILESC1=CC(=CC2C1NN=C2N)OC(F)(F)F
InChIInChI=1S/C8H8F3N3O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3,5-6,13H,(H2,12,14)
InChIKeyGACJLLSGWRTESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine Procurement Guide: Core Properties and Structural Uniqueness


5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine (CAS 1982241-78-0) is a fluorinated indazole derivative featuring a partially saturated 3a,7a-dihydro core, a trifluoromethoxy substituent at the 5-position, and a free 3-amine group [1]. The compound belongs to the aminoindazole class, which is widely recognized as a privileged scaffold in kinase inhibitor drug discovery due to its ability to act as a hinge-binding motif [2]. Its molecular formula is C8H8F3N3O with a molecular weight of 219.16 g/mol [1]. Unlike fully aromatic indazole analogs, the dihydro core confers distinct physicochemical properties and synthetic versatility that are critical for specific research applications.

Why Generic Indazole-3-amine Analogs Cannot Replace 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine


Indazole-3-amine derivatives are not interchangeable due to the profound impact of ring saturation and C5-substitution on physicochemical and pharmacological profiles. The 3a,7a-dihydro core fundamentally alters lipophilicity and electronic distribution compared to fully aromatic 1H-indazol-3-amines [1], while the 5-trifluoromethoxy group critically enhances metabolic stability and target binding affinity relative to unsubstituted indazole-3-amines [2]. Simply procuring the aromatic analog (CAS 1239661-92-7) or the parent 1H-indazol-3-amine (CAS 874-05-5) introduces quantifiable differences in LogP, polar surface area, hydrogen-bonding capacity, and storage requirements that directly affect experimental reproducibility and synthetic compatibility.

Quantitative Differentiation Evidence: 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine vs. Closest Comparators


Lower Lipophilicity (XLogP3) vs. Aromatic 3-Amine Analog Enhances Aqueous Solubility and Handling

The target compound exhibits an XLogP3 of 1.4 [1], which is significantly lower than the LogP of 2.16 for its fully aromatic analog 5-(trifluoromethoxy)-1H-indazol-3-amine (CAS 1239661-92-7) . This difference of approximately 0.76 log units indicates that the dihydro compound is substantially less lipophilic, which is expected to translate into improved aqueous solubility and more favorable drug-likeness profiles under Lipinski's rules.

Lipophilicity XLogP3 Solubility Drug-likeness

Reduced Topological Polar Surface Area (TPSA) vs. Aromatic Analog for Improved Membrane Permeability

The target compound has a topological polar surface area (TPSA) of 59.6 Ų [1], compared to 63.9 Ų for the aromatic analog 5-(trifluoromethoxy)-1H-indazol-3-amine . This 4.3 Ų reduction in polar surface area, while modest, shifts the compound further below the commonly cited 90 Ų threshold for oral absorption and the 70 Ų guideline for blood-brain barrier penetration, potentially providing a measurable advantage in cellular uptake and CNS-targeted applications.

TPSA Membrane Permeability CNS Penetration

Significantly Greater Hydrogen-Bond Acceptor Capacity vs. C3-Unsubstituted 5-Trifluoromethoxy-Indazole

The target compound possesses 6 hydrogen-bond acceptors (HBA) and 2 hydrogen-bond donors (HBD) [1], compared to only 2 HBA and 1 HBD for 5-(trifluoromethoxy)-1H-indazole (CAS 105391-76-2), which lacks the 3-amine group . This 4-unit excess in HBA count is critical for establishing the bidentate hydrogen-bonding interactions with the kinase hinge region that define the aminoindazole pharmacophore [2].

Hydrogen bonding Kinase hinge binding Molecular recognition

Synthetic Versatility: Dihydro Core Enables Controlled Oxidation to Aromatic Indazole Derivatives

The 3a,7a-dihydro-1H-indazole core can be oxidized to the corresponding 1H-indazole under controlled conditions [1]. This contrasts with the fully aromatic analog 5-(trifluoromethoxy)-1H-indazol-3-amine, which is already in its terminal oxidation state. The target compound thus serves as a dual-purpose synthon: it can be used directly for dihydroindazole-based SAR exploration or oxidized to access the aromatic indazole series from a common late-stage intermediate, reducing synthetic burden in medicinal chemistry programs.

Synthetic intermediate Oxidation Derivatization Scaffold diversification

Critical Storage and Handling Sensitivity Differentiates Target from More Stable Aromatic Analogs

The target compound requires storage and handling under anhydrous and inert atmospheric conditions due to its sensitivity [1]. In contrast, the aromatic analog 5-(trifluoromethoxy)-1H-indazol-3-amine is recommended for storage under standard conditions—sealed in a dry environment at 2–8°C with no requirement for an inert atmosphere . This differential stability profile must be accounted for in procurement planning, as the target compound demands specialized storage infrastructure but offers proportionally higher synthetic reactivity.

Storage stability Handling requirements Procurement planning

Molecular Properties Profile vs. Parent Unsubstituted 1H-Indazol-3-amine

The 5-trifluoromethoxy substituent increases the molecular weight by approximately 86 Da compared to unsubstituted 1H-indazol-3-amine (MW 133.15) [1] and elevates XLogP3 to 1.4 from a predicted value near 0.5 for the unsubstituted parent [2]. This group is known to enhance metabolic stability by reducing oxidative metabolism at the 5-position while maintaining favorable hydrogen-bonding properties through the ether oxygen, a balance that simple alkyl or halogen substituents at this position cannot achieve [2].

Trifluoromethoxy effect Metabolic stability Lipophilicity enhancement

Optimal Application Scenarios for 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine Based on Quantitative Evidence


Kinase Inhibitor Fragment-Based Drug Discovery Requiring a Hinge-Binding Aminoindazole Scaffold

The compound's 3-amine group and indazole core provide the canonical hinge-binding pharmacophore essential for ATP-competitive kinase inhibitors [1]. With 6 HBA, it offers superior hydrogen-bonding capacity compared to C3-unsubstituted indazoles such as 5-(trifluoromethoxy)-1H-indazole (2 HBA) . The lower XLogP3 (1.4) relative to the aromatic analog (2.16) also favors solubility in biochemical assay media , making it a preferred starting fragment for kinases where aqueous solubility at screening concentrations is critical.

Parallel SAR Exploration of Dihydroindazole and Aromatic Indazole Series from a Common Intermediate

The 3a,7a-dihydro core can be oxidized to the corresponding 1H-indazole under controlled conditions [1], enabling a single synthetic route to access both dihydro and aromatic indazole analogs. This eliminates redundant synthetic efforts and reduces procurement costs for programs requiring matched pairs across both scaffold classes. The fully aromatic comparator 5-(trifluoromethoxy)-1H-indazol-3-amine cannot serve this dual purpose [1].

CNS-Targeted Programs Where Reduced TPSA Supports Blood-Brain Barrier Penetration

The compound's TPSA of 59.6 Ų is below the widely accepted 70 Ų threshold predictive of blood-brain barrier permeability [1]. Compared to the aromatic analog with a TPSA of 63.9 Ų, the dihydro compound falls further below this cutoff , making it a stronger candidate for CNS-targeted kinase inhibitor programs where brain exposure is a primary design objective.

Laboratories Equipped for Controlled-Atmosphere Synthesis Seeking Enhanced Reactivity

The compound's documented sensitivity to moisture and air, necessitating anhydrous and inert handling conditions [1], is indicative of heightened reactivity at the dihydro core. For synthetic chemistry groups with glovebox and Schlenk line infrastructure, this reactivity translates into broader derivatization options—including selective oxidation, electrophilic addition, and cycloaddition reactions—that are not accessible with the more stable aromatic analog stored under standard 2–8°C conditions .

Quote Request

Request a Quote for 5-(Trifluoromethoxy)-3A,7A-dihydro-1H-indazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.